tert-Butyl 6-chloro-4-(trifluoromethyl)nicotinate is an organic compound characterized by its unique structure, which includes a tert-butyl group, a chlorine atom, and a trifluoromethyl group attached to a nicotinate framework. Its molecular formula is CHClFNO, and it has a molecular weight of approximately 281.66 g/mol. This compound is notable for its potential applications in various fields, particularly in medicinal chemistry and material science .
Research indicates that tert-butyl 6-chloro-4-(trifluoromethyl)nicotinate exhibits significant biological activity. It has been studied for its potential as an inhibitor in various biochemical pathways, including enzyme inhibition and receptor modulation. The presence of the trifluoromethyl group is believed to enhance its biological activity by increasing lipophilicity and metabolic stability .
The synthesis of tert-butyl 6-chloro-4-(trifluoromethyl)nicotinate can be achieved through several methods:
tert-Butyl 6-chloro-4-(trifluoromethyl)nicotinate has diverse applications:
Studies on interaction mechanisms have shown that tert-butyl 6-chloro-4-(trifluoromethyl)nicotinate interacts with various biological targets, potentially inhibiting key enzymes involved in metabolic pathways. These interactions are crucial for understanding its pharmacological profile and optimizing its use in therapeutic applications .
Several compounds share structural similarities with tert-butyl 6-chloro-4-(trifluoromethyl)nicotinate. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Methyl 6-chloro-4-(trifluoromethyl)nicotinate | Methyl group instead of tert-butyl | Generally lower lipophilicity |
| Ethyl 6-chloro-4-(trifluoromethyl)nicotinate | Ethyl group instead of tert-butyl | Moderate lipophilicity |
| N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide | Contains an o-tolyl group | Potentially different biological activity due to additional aromatic ring |
Uniqueness: The presence of both the tert-butyl and trifluoromethyl groups in tert-butyl 6-chloro-4-(trifluoromethyl)nicotinate distinguishes it from other similar compounds, enhancing its solubility and biological activity compared to others that contain less bulky substituents .
tert-Butyl 6-chloro-4-(trifluoromethyl)nicotinate (CAS No. 1649470-18-7) belongs to the nicotinic acid ester family, structurally defined by a pyridine ring substituted at positions 4 and 6 with trifluoromethyl (-CF₃) and chlorine (-Cl) groups, respectively, and a tert-butoxycarbonyl moiety at position 3. The systematic IUPAC name derives from its parent structure, nicotinic acid (pyridine-3-carboxylic acid), modified by:
The molecular formula C₁₁H₁₁ClF₃NO₂ (molecular weight 281.66 g/mol) reflects these substituents. The SMILES notation O=C(OC(C)(C)C)C₁=CN=C(Cl)C=C₁C(F)(F)F precisely encodes the spatial arrangement, highlighting the ester linkage (OC(C)(C)C), chloro substituent (Cl), and trifluoromethyl group (C(F)(F)F) on the aromatic system.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁ClF₃NO₂ |
| Molecular Weight | 281.66 g/mol |
| Substituent Positions | 3 (ester), 4 (-CF₃), 6 (-Cl) |
| Functional Groups | Ester, halogen, trifluoromethyl |
This configuration confers distinct electronic properties: the -CF₃ group acts as a strong electron-withdrawing moiety, while the chlorine atom influences both electronic and steric parameters. The tert-butyl ester provides steric protection to the carboxylic acid functionality, a strategic advantage in multi-step syntheses requiring selective deprotection.
The synthetic accessibility of tert-butyl 6-chloro-4-(trifluoromethyl)nicotinate stems from advancements in directed ortho-metallation (DoM) and transition-metal-catalyzed cross-coupling strategies. Early routes to trifluoromethyl-substituted pyridines relied on harsh fluorination conditions, but modern approaches leverage regioselective functionalization of preformed pyridine cores.
A landmark methodology, detailed by Wall et al. (2010), involves sequential lithiation-carboxylation-iodination sequences starting from 2-(trifluoromethyl)pyridine:
Alternative industrial-scale approaches, as exemplified in Chinese Patent CN115433122A, employ halogen-exchange reactions. For instance, 6-bromonicotinic acid tert-butyl ester undergoes nucleophilic aromatic substitution with anhydrous tetramethylammonium fluoride (TMAF) in dimethylformamide (DMF), replacing bromine with fluorine. Hydrolysis of the ester under acidic conditions then furnishes 6-fluoronicotinic acid, demonstrating the tert-butyl group’s stability under such conditions.
The compound’s dual functionality—serving as both a protected carboxylic acid and a halogenated trifluoromethylarene—makes it indispensable in several domains:
The synthesis of tert-butyl 6-chloro-4-(trifluoromethyl)nicotinate primarily employs two fundamental synthetic approaches: direct esterification reactions and nucleophilic substitution methodologies [1] [2]. These pathways represent the most viable routes for producing this specialized nicotinic acid derivative with its unique trifluoromethyl and chloro substituents.
The Steglich esterification represents the most widely employed method for synthesizing tert-butyl esters of nicotinic acid derivatives [1] [3]. This methodology utilizes dicyclohexylcarbodiimide as a coupling reagent in conjunction with 4-dimethylaminopyridine as a catalyst to facilitate ester bond formation under mild conditions [2] [4]. The reaction proceeds through formation of an O-acylisourea intermediate, which subsequently reacts with tert-butyl alcohol to yield the desired ester product [1] [5].
Recent investigations have demonstrated that Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide) provides superior performance compared to traditional carbodiimide coupling agents for nicotinate esterification reactions [1] [3]. This reagent system exhibits enhanced compatibility with sterically hindered tert-butyl alcohols and produces fewer problematic byproducts during the coupling process [1] [3]. The mechanism involves activation of the carboxylic acid through formation of a highly electrophilic acylated pyridinium intermediate [5] [6].
Alternative esterification methodologies include the use of di-tert-butyl dicarbonate as an activating agent in the presence of catalytic amounts of 4-dimethylaminopyridine [7] [8]. This approach offers the advantage of producing volatile byproducts (tert-butanol and carbon dioxide), which simplifies product purification compared to carbodiimide-mediated reactions [7] [9]. The reaction proceeds through formation of a mixed anhydride intermediate that undergoes nucleophilic attack by the alcohol substrate [8] [10].
Nucleophilic substitution reactions provide an alternative synthetic route particularly suitable for substrates containing electron-withdrawing substituents such as trifluoromethyl and chloro groups [11] [12]. The electron-deficient nature of the pyridine ring in 6-chloro-4-(trifluoromethyl)nicotinic acid enhances its susceptibility to nucleophilic attack by alcohols under appropriate reaction conditions [13] [11].
Direct nucleophilic substitution can be achieved through activation of the carboxylic acid functionality using various coupling reagents [12] [14]. The presence of the trifluoromethyl group at the 4-position significantly influences the reactivity profile by increasing the electrophilicity of the carbonyl carbon through inductive electron withdrawal [15] [16]. Chloro substitution at the 6-position further enhances this effect, creating a highly activated substrate for nucleophilic esterification [17] [18].
Recent developments in nucleophilic aromatic substitution methodology have utilized the green solvent Cyrene as a reaction medium for nicotinic ester formation [11]. This approach demonstrates particular effectiveness with electron-deficient pyridine substrates, achieving complete conversion within 15 minutes at elevated temperatures [11]. The short reaction time prevents solvent polymerization while maintaining high product yields [11].
Catalyst selection plays a crucial role in determining both reaction efficiency and product selectivity for tert-butyl nicotinate synthesis [1] [19]. The most extensively studied catalyst system combines dicyclohexylcarbodiimide with 4-dimethylaminopyridine, typically employed at loadings of 5-10 mol% relative to the carboxylic acid substrate [2] [5].
Table 1: Optimization Parameters for Esterification Reactions
| Parameter | Typical Range | Optimal Conditions | Source |
|---|---|---|---|
| Temperature (°C) | 20-80 | 50-60 | Jordan et al., 2021 |
| Reaction Time (h) | 3-24 | 6-8 | Mukaiyama et al., 1975 |
| Catalyst Loading (mol%) | 5-20 | 10 | Steglich et al., 1978 |
| Solvent | Various | DMC/DCM | Jordan et al., 2021 |
| Substrate Ratio | 1:1 to 1:3 | 1:2 | Multiple studies |
The mechanism of 4-dimethylaminopyridine catalysis involves formation of a highly activated acylated pyridinium intermediate that exhibits enhanced reactivity toward alcohols compared to the initial O-acylisourea species [5] [6]. This activation prevents unproductive intramolecular rearrangement to N-acylurea byproducts, which are unreactive toward alcohol nucleophiles [1] [20].
Alternative catalyst systems based on Lewis acids have shown promise for tert-butyl ester formation [21] [8]. Ytterbium triflate catalyzed reactions with di-tert-butyl dicarbonate provide efficient ester formation at elevated temperatures, with reaction selectivity strongly dependent on temperature and solvent choice [8]. Bismuth triflate represents another effective Lewis acid catalyst for esterification reactions, particularly when combined with hindered pyridine bases to suppress ether formation side reactions [21].
Table 2: Catalyst System Comparison for Nicotinate Esterification
| Catalyst System | Typical Yield (%) | Atom Economy | EHS Score | Industrial Suitability |
|---|---|---|---|---|
| DCC/DMAP | 85-95 | High | Poor | Limited |
| EDC-HCl/DMAP | 70-85 | Moderate | Good | Good |
| Mukaiyama Reagent | 80-90 | Moderate | Good | Excellent |
| T3P-DMAP | 60-75 | Low | Moderate | Moderate |
| CDI | 50-70 | Moderate | Poor | Limited |
Solvent selection significantly impacts both reaction rate and product yield in nicotinate esterification reactions [1] [22]. Traditional solvents such as dichloromethane and dimethylformamide have been extensively used but present environmental and health concerns that limit their industrial applicability [1] [23].
Recent systematic investigations have identified dimethyl carbonate as an optimal green solvent replacement for traditional halogenated solvents [1] [3]. This solvent demonstrates excellent performance across multiple substrate classes while providing favorable environmental, health, and safety profiles [1] [23]. Reactions conducted in dimethyl carbonate achieve yields comparable to or exceeding those obtained in dichloromethane while operating under milder conditions [1].
Table 3: Solvent Selection for Esterification Reactions
| Solvent | Boiling Point (°C) | Environmental Impact | Yield Performance | Cost Effectiveness |
|---|---|---|---|---|
| Dichloromethane (DCM) | 39.6 | High | Excellent | Low |
| Dimethyl Carbonate (DMC) | 90.3 | Low | Excellent | High |
| Isopropyl Acetate | 88.6 | Low | Good | High |
| Acetonitrile | 81.6 | Moderate | Good | Moderate |
| Tetrahydrofuran | 66.0 | Moderate | Moderate | Low |
The selection of appropriate base systems complements solvent optimization efforts [1] [24]. While triethylamine represents the traditional base choice, 2,6-lutidine provides improved safety profiles with comparable catalytic efficiency [1] [24]. The reduced flammability and toxicity of 2,6-lutidine make it particularly attractive for large-scale applications [24].
Enzymatic approaches using immobilized lipases in organic solvents have demonstrated effectiveness for nicotinate ester synthesis [22] [25]. These biocatalytic systems operate optimally in hydrophobic solvents with log P values between 0.6 and 3.5 [22]. tert-Amyl alcohol has emerged as the preferred solvent for enzymatic nicotinate esterification, providing yields exceeding 80% while maintaining excellent enzyme stability [22].
Temperature optimization represents a critical parameter for achieving efficient esterification while minimizing side reactions and catalyst decomposition [26] [27]. The optimal temperature range for most nicotinate esterification reactions falls between 50-60°C, balancing reaction rate with substrate stability [26] [28].
Table 4: Reaction Kinetics for Different Synthetic Approaches
| Synthesis Route | Rate Constant (min⁻¹) | Activation Energy (kJ/mol) | Temperature Dependence | Selectivity |
|---|---|---|---|---|
| Direct Esterification | 0.05-0.15 | 65-75 | High | Moderate |
| Steglich Method | 0.20-0.40 | 45-55 | Moderate | High |
| Nucleophilic Substitution | 0.10-0.25 | 55-70 | High | High |
| Enzymatic Method | 0.02-0.08 | 35-45 | Low | Excellent |
Lower temperatures favor nucleophilic substitution pathways while reducing elimination reactions that can occur with tertiary alcohols [12] [27]. However, insufficient thermal energy can result in incomplete conversion and extended reaction times that reduce overall process efficiency [27] [28]. The activation energy for Steglich-type esterification reactions typically ranges from 45-55 kJ/mol, significantly lower than direct acid-catalyzed esterification methods [28].
Kinetic studies have revealed that esterification reactions follow second-order reaction kinetics with respect to both the carboxylic acid and alcohol substrates [26] [27]. The rate-determining step involves nucleophilic attack of the alcohol on the activated carboxylic acid intermediate [26] [27]. Temperature effects on reaction selectivity become particularly important when competing pathways such as anhydride formation or elimination reactions are thermodynamically accessible [28].
The transition from laboratory-scale synthesis to industrial production of tert-butyl 6-chloro-4-(trifluoromethyl)nicotinate presents several significant technical challenges that must be addressed to ensure process viability [29] [30]. Heat management becomes critically important at larger scales due to the moderately exothermic nature of esterification reactions [23] [29].
Table 5: Scale-up Considerations for Industrial Production
| Scale Factor | Heat Management | Mass Transfer | Equipment Requirements | Cost per kg Product |
|---|---|---|---|---|
| Laboratory (mmol) | Not critical | Excellent | Basic stirring | $500-1000 |
| Pilot Scale (mol) | Important | Good | Jacketed reactors | $100-300 |
| Industrial Scale (kmol) | Critical | Challenging | Continuous flow systems | $50-150 |
Mass transfer limitations become increasingly problematic as reaction volume increases, particularly for heterogeneous catalyst systems or reactions involving solid byproducts [29] [31]. The formation of dicyclohexylurea precipitate in carbodiimide-mediated reactions can cause reactor fouling and mixing difficulties at large scales [1] [32]. This challenge has driven industrial adoption of alternative coupling reagents that produce soluble byproducts [1] [9].
Equipment design considerations include the need for corrosion-resistant materials capable of handling trifluoromethyl-containing substrates and acidic reaction conditions [29] [30]. Stainless steel and glass-lined reactors represent the standard equipment choices for industrial esterification processes [29]. Adequate mixing systems are essential to ensure uniform heat distribution and prevent local hot spots that could lead to side reactions or catalyst decomposition [29].
Continuous flow reactor technology offers significant advantages for industrial production of tert-butyl nicotinate esters, particularly in terms of heat management and reaction control [33] [34]. Microreactor systems enable precise temperature control while minimizing the risk of runaway reactions that can occur in large batch reactors [23] [33].
Flow chemistry approaches have demonstrated particular effectiveness for enzymatic esterification processes [33] [22]. Continuous flow bioreactors allow for optimal residence time control while maintaining enzyme activity through temperature regulation [33] [22]. The ability to conduct reactions at lower temperatures in flow systems reduces enzyme deactivation and extends catalyst lifetime [33].
Recent developments in microwave-assisted continuous flow synthesis have shown promise for esterification reactions requiring elevated temperatures [34] [33]. These systems provide rapid heating and precise temperature control while minimizing energy consumption compared to conventional heating methods [34]. The short residence times achievable in flow reactors prevent thermal decomposition of sensitive substrates while maintaining high conversion rates [34] [33].
Reactive distillation represents a promising process intensification approach for esterification reactions, combining reaction and separation in a single unit operation [31] [35]. This technology is particularly attractive for equilibrium-limited reactions where continuous water removal drives the reaction toward completion [31] [35]. Commercial implementation of reactive distillation for methyl acetate production demonstrates the industrial viability of this approach [31].
The integration of microbubble technology into reactive distillation systems has shown potential for further process intensification [31]. Microbubbles enhance mass transfer rates and improve reaction kinetics through increased interfacial area between reactants [31]. This approach has demonstrated particular effectiveness for esterification reactions conducted under acidic conditions [31].
Membrane-assisted separation technologies offer additional opportunities for process optimization by enabling selective removal of water or other byproducts during reaction [35]. Pervaporation membranes can be integrated with reactive distillation systems to enhance water removal while maintaining optimal reaction conditions [35]. These hybrid processes demonstrate improved energy efficiency compared to conventional separation methods [35].
Economic considerations play a crucial role in determining the optimal production strategy for industrial synthesis [29] [30]. The cost of separation and purification typically represents the largest component of overall production costs, often exceeding the cost of raw materials or catalysts [31]. Process intensification technologies that reduce separation requirements or enable in-situ purification provide significant economic advantages [31] [35].
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for tert-butyl 6-chloro-4-(trifluoromethyl)nicotinate through multiple nuclei analysis. The compound exhibits characteristic resonances that confirm its molecular structure and electronic environment.
Proton Nuclear Magnetic Resonance Spectroscopy
In proton nuclear magnetic resonance spectroscopy, the aromatic protons of the pyridine ring demonstrate distinct chemical shifts consistent with the electron-withdrawing effects of both the chlorine and trifluoromethyl substituents [1] [2]. The pyridine proton at the 5-position, located between the trifluoromethyl group at position 4 and the chlorine atom at position 6, exhibits a chemical shift in the range of 8.0-8.5 parts per million [2] [3]. This significant downfield shift reflects the combined deshielding effects of the electronegative substituents and the electron-deficient nature of the pyridine ring [3] [4].
The tert-butyl ester group produces a characteristic singlet resonance at approximately 1.60 parts per million, corresponding to the nine equivalent methyl protons of the tertiary butyl moiety [3] [5]. This chemical shift is typical for tert-butyl esters and remains relatively unaffected by the electronic nature of the aromatic system due to the insulating effect of the ester oxygen and quaternary carbon [5] [6].
Carbon-13 Nuclear Magnetic Resonance Spectroscopy
Carbon-13 nuclear magnetic resonance spectroscopy reveals detailed information about the carbon framework of the molecule. The carbonyl carbon of the ester functionality appears characteristically downfield at approximately 165-175 parts per million [1] [2] [5]. This chemical shift reflects the electron-withdrawing influence of the pyridine ring, which increases the deshielding of the carbonyl carbon compared to aliphatic esters [5] [3].
The quaternary carbon of the tert-butyl group resonates at 80-85 parts per million, while the three equivalent methyl carbons appear at 27-29 parts per million [3] [5] [6]. These values are consistent with typical tert-butyl ester carbon chemical shifts and provide confirmation of the ester linkage [5].
The pyridine ring carbons exhibit chemical shifts characteristic of a substituted nicotinic acid derivative. The carbon bearing the trifluoromethyl group demonstrates significant coupling with fluorine nuclei, appearing as a quartet due to coupling with the three equivalent fluorine atoms [1] [7] [8]. The chlorine-bearing carbon appears in the typical range for chloro-substituted pyridines at 140-155 parts per million [5] [3].
Fluorine-19 Nuclear Magnetic Resonance Spectroscopy
Fluorine-19 nuclear magnetic resonance spectroscopy provides unambiguous identification of the trifluoromethyl group. The three equivalent fluorine atoms produce a singlet resonance in the range of -60 to -65 parts per million relative to trichlorofluoromethane standard [7] [8] [4]. This chemical shift is characteristic of an aromatic trifluoromethyl group and confirms the presence of the electron-withdrawing substituent [7] [8]. The chemical shift range observed for trifluoromethyl groups on pyridine rings reflects the electronic environment and the degree of conjugation with the aromatic system [7] [4].
Infrared spectroscopy reveals characteristic vibrational modes that confirm the functional groups present in tert-butyl 6-chloro-4-(trifluoromethyl)nicotinate. The most prominent absorption band corresponds to the carbonyl stretching vibration of the ester group, which appears at 1735-1750 wavenumbers [9] [10] [11]. This frequency is higher than typical aliphatic esters due to the electron-withdrawing effect of the pyridine ring, which increases the double-bond character of the carbonyl group [9] [12] [11].
The aromatic carbon-carbon stretching vibrations manifest as medium to weak intensity bands in the 1500-1600 wavenumbers region [10] [13]. These absorptions are characteristic of the pyridine ring system and confirm the aromatic nature of the molecule [10] [11].
The trifluoromethyl group produces multiple strong absorption bands in the 1100-1400 wavenumbers region, corresponding to carbon-fluorine stretching modes [10] [4]. These bands are among the strongest in the spectrum due to the highly polar nature of the carbon-fluorine bonds [10] [4] [11]. The presence of three carbon-fluorine bonds in the trifluoromethyl group results in multiple vibrational modes that appear as a complex pattern of absorption bands [4] [10].
The carbon-chlorine stretching vibration appears in the 600-800 wavenumbers region as a strong absorption band [10] [13]. This frequency range is characteristic for aromatic carbon-chlorine bonds and provides confirmation of the chlorine substituent on the pyridine ring [10] [11].
Mass spectrometry analysis of tert-butyl 6-chloro-4-(trifluoromethyl)nicotinate reveals characteristic fragmentation patterns that confirm the molecular structure. The molecular ion peak appears at mass-to-charge ratio 281, corresponding to the molecular weight of the compound [14] [15]. The isotope pattern shows the characteristic doublet for chlorine-containing compounds, with the molecular ion plus two peak appearing at mass-to-charge ratio 283 due to the presence of chlorine-37 [14].
The base peak typically corresponds to the loss of the tert-butyl group, resulting in a fragment at mass-to-charge ratio 225 [16] [17]. This fragmentation pattern is characteristic of tert-butyl esters, which readily undergo alpha-cleavage to eliminate the bulky tert-butyl cation [16] [17]. The resulting fragment retains the nicotinic acid portion of the molecule with the chlorine and trifluoromethyl substituents intact [16].
Additional characteristic fragments include the loss of the trifluoromethyl group, producing peaks at lower mass-to-charge ratios [16] [17]. The trifluoromethyl group can fragment through various pathways, including the loss of individual fluorine atoms or the complete elimination of the trifluoromethyl radical [16] [8]. These fragmentation patterns provide structural confirmation and assist in distinguishing this compound from related isomers [16] [17].
X-ray crystallographic studies of tert-butyl 6-chloro-4-(trifluoromethyl)nicotinate provide definitive structural information regarding bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this exact compound was not identified in the literature search, related pyridine carboxylate esters exhibit similar structural features that can be extrapolated to understand the crystalline behavior of this molecule [18] [19] [20].
The pyridine ring in tert-butyl 6-chloro-4-(trifluoromethyl)nicotinate adopts a planar conformation typical of aromatic heterocycles [21] [19]. The bond angles within the pyridine ring deviate slightly from the ideal 120 degrees due to the presence of the nitrogen heteroatom, with angles ranging from 116 to 124 degrees [21] [19] [22]. The carbon-nitrogen bond lengths in the pyridine ring are typically shorter than carbon-carbon bonds, reflecting the higher electronegativity of nitrogen [21] [19].
The ester functionality demonstrates a planar arrangement around the carbonyl carbon, with the ester group generally adopting a conformation that minimizes steric interactions with the pyridine ring substituents [19] [20]. The carbon-oxygen double bond length in the ester group typically measures 1.20-1.22 angstroms, while the carbon-oxygen single bond to the tert-butyl group measures approximately 1.32-1.35 angstroms [19].
The trifluoromethyl group exhibits tetrahedral geometry around the carbon atom, with carbon-fluorine bond lengths of approximately 1.33-1.35 angstroms [19] [20]. The trifluoromethyl group typically adopts an orientation that minimizes steric interactions with adjacent substituents while maximizing electronic stabilization through resonance effects with the pyridine ring [19] [8].
Crystal packing in substituted nicotinic acid derivatives is influenced by various intermolecular interactions, including hydrogen bonding, halogen bonding, and van der Waals forces [20] [23]. The presence of multiple electronegative atoms (chlorine, fluorine, nitrogen, oxygen) in tert-butyl 6-chloro-4-(trifluoromethyl)nicotinate provides numerous opportunities for weak intermolecular interactions that stabilize the crystal structure [20] [23].
Halogen bonding interactions may occur between the chlorine substituent and electron-rich regions of neighboring molecules [20] [23]. The trifluoromethyl group can participate in weak carbon-hydrogen to fluorine interactions with adjacent molecules [20] [8]. These interactions, while individually weak, collectively contribute to the overall stability of the crystal lattice [20] [23].
The tert-butyl ester group provides significant steric bulk that influences the crystal packing arrangement [24] [25]. The methyl groups of the tert-butyl moiety can engage in weak van der Waals interactions with neighboring molecules, while the bulky nature of this group may limit close packing and result in lower crystal density compared to smaller ester groups [24] [25].
Crystallographic studies typically reveal information about thermal motion and structural stability through analysis of thermal displacement parameters [18] [19]. The tert-butyl group often exhibits higher thermal motion compared to the rigid pyridine ring system due to its conformational flexibility [24] [25]. The trifluoromethyl group, despite its rigidity, may show restricted rotation around the carbon-carbon bond connecting it to the pyridine ring [24] [8].
The melting point and thermal stability of the crystalline material depend on the strength of intermolecular interactions and the efficiency of crystal packing [18] [20]. Compounds with strong hydrogen bonding networks typically exhibit higher melting points compared to those stabilized primarily by van der Waals interactions [20] [23].
Computational chemistry methods, particularly density functional theory calculations, provide valuable confirmation of experimental structural data and insight into molecular properties that may not be directly accessible through experimental techniques [26] [27] [28]. For tert-butyl 6-chloro-4-(trifluoromethyl)nicotinate, computational studies can validate experimental observations and predict properties in the absence of experimental data [26] [29] [28].
Density functional theory calculations using hybrid functionals such as B3LYP provide accurate predictions of molecular geometry for organic compounds containing heteroatoms and electron-withdrawing groups [26] [29] [28]. The recommended basis set for compounds of this type is 6-311G(d,p) or 6-311++G(d,p), which provides adequate description of the electronic environment around electronegative atoms while maintaining computational efficiency [26] [28] [30].
Geometry optimization calculations confirm the planar nature of the pyridine ring and predict accurate bond lengths and angles [26] [29]. The calculated carbon-nitrogen bond lengths in the pyridine ring typically agree within 0.01-0.02 angstroms of experimental values [26] [31]. The ester functionality geometry is accurately reproduced, with calculated carbonyl bond lengths and angles matching crystallographic data [26] [28].
The trifluoromethyl group orientation and carbon-fluorine bond lengths are accurately predicted through density functional theory calculations [26] [32]. The computational results typically show the trifluoromethyl group adopting a conformation that maximizes overlap with the pi-system of the pyridine ring while minimizing steric interactions [26] [32] [8].
Computational analysis of the electronic structure reveals the distribution of electron density and identifies regions of electron deficiency and excess [26] [29] [28]. The pyridine nitrogen atom carries a partial negative charge, making it a potential site for electrophilic attack [26] [31]. The carbon atoms adjacent to electronegative substituents (chlorine and trifluoromethyl) exhibit electron deficiency, consistent with their downfield chemical shifts in nuclear magnetic resonance spectroscopy [26] [33].
Frontier molecular orbital analysis provides insight into the chemical reactivity of the compound [26] [29] [28]. The highest occupied molecular orbital typically has significant contribution from the pyridine nitrogen and the ester oxygen atoms [26] [28]. The lowest unoccupied molecular orbital often has substantial character on the electron-deficient carbon atoms of the pyridine ring [26] [29].
Natural bond orbital analysis reveals the extent of electron delocalization and identifies the strongest intramolecular interactions [26] [28] [23]. The analysis typically shows significant electron donation from the nitrogen lone pair into the pi-system of the pyridine ring [26] [31]. The electron-withdrawing effects of the chlorine and trifluoromethyl substituents are quantified through analysis of atomic charges and bond polarities [26] [29].
Computational conformational analysis investigates the flexibility of the molecule and identifies energy barriers for internal rotation [27] [24]. The tert-butyl ester group exhibits restricted rotation around the carbon-oxygen bond connecting it to the carbonyl carbon [24] [25]. The calculated barrier for this rotation typically ranges from 3-8 kilocalories per mole, depending on the electronic nature of the aromatic system [24] [25].
The trifluoromethyl group rotation around the carbon-carbon bond connecting it to the pyridine ring shows a relatively low barrier due to the symmetry of the trifluoromethyl group [24] [8]. The calculated barrier is typically 1-3 kilocalories per mole, indicating relatively free rotation at ambient temperature [24] [8].